molecular formula C16H20N4O3S B5415305 ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate

Cat. No. B5415305
M. Wt: 348.4 g/mol
InChI Key: HTVLBLYAGAORTM-UHFFFAOYSA-N
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Description

This compound is part of a broader category of chemicals that have been studied for their potential in various applications due to their unique structural and functional attributes. Its synthesis and analysis contribute to the understanding of benzothiazole derivatives and their interactions with other chemical entities.

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves reactions that yield various compounds, including those with piperazine and thiocarbamate moieties. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature has been described. This method leads to the creation of ethyl iminothiazolopyridine-4-carboxylate and its derivatives through specific reaction conditions (H. M. Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods, including IR, 1H and 13C NMR, and mass spectral studies. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, shows that the piperazine ring adopts a chair conformation, with specific dihedral angles formed between the piperazine and benzene rings indicating the compound's three-dimensional structure (Md. Serajul Haque Faizi et al., 2016).

Chemical Reactions and Properties

The chemical behavior of such compounds can vary significantly based on their structural makeup. For instance, the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines or piperazine results in the formation of distinct piperazine derivatives, showcasing the compound's reactive versatility (Anastasia Vasileva et al., 2018).

properties

IUPAC Name

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-7-19(8-10-20)11-14(21)18-15-17-12-5-3-4-6-13(12)24-15/h3-6H,2,7-11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLBLYAGAORTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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